REACTION_SMILES
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[C:23]([c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1)(=[O:30])[Cl:31].[CH2:1]([C:2]([CH3:3])([CH3:4])[CH3:5])[O:6][CH:7]1[CH2:8][CH2:9][C:10](=[O:12])[NH:11]1.[CH2:32]([O:33][CH2:34][CH3:35])[CH3:36].[CH3:13][Si:14]([N-:15][Si:16]([CH3:17])([CH3:18])[CH3:19])([CH3:20])[CH3:21].[Na+:22]>>[CH2:1]([C:2]([CH3:3])([CH3:4])[CH3:5])[O:6][CH:7]1[CH2:8][CH2:9][C:10](=[O:12])[N:11]1[C:23]([c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1)=[O:30]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)COC1CCC(=O)N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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C[Si](C)(C)[N-][Si](C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CC(C)(C)COC1CCC(=O)N1C(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |